BenchChemオンラインストアへようこそ!

3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one

MAO-B inhibitor species-specificity neurodegeneration

3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS 147508-70-1, molecular formula C15H8N2OS, molecular weight 264.30 g/mol) is a heterocyclic compound belonging to the 5H-indeno[1,2-c]pyridazin-5-one (IP) class. This class is primarily recognized for its potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme target for neurodegenerative disorders such as Parkinson's disease.

Molecular Formula C15H8N2OS
Molecular Weight 264.3
CAS No. 147508-70-1
Cat. No. B2475808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one
CAS147508-70-1
Molecular FormulaC15H8N2OS
Molecular Weight264.3
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=CS4
InChIInChI=1S/C15H8N2OS/c18-15-10-5-2-1-4-9(10)14-11(15)8-12(16-17-14)13-6-3-7-19-13/h1-8H
InChIKeyYXVYRMDNIFLLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS 147508-70-1): Core Profile for Scientific Procurement Decisions


3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS 147508-70-1, molecular formula C15H8N2OS, molecular weight 264.30 g/mol) is a heterocyclic compound belonging to the 5H-indeno[1,2-c]pyridazin-5-one (IP) class [1]. This class is primarily recognized for its potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme target for neurodegenerative disorders such as Parkinson's disease [2]. The compound features a 2-thienyl substituent at the 3-position of the indeno-pyridazinone core, which differentiates it from other 3-substituted analogs (e.g., phenyl, methyl, pyridyl) and is known to influence both MAO inhibitory potency and off-target selectivity profiles [2][3].

Why Generic Substitution is Insufficient for 3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one in Research Applications


The assumption that any 5H-indeno[1,2-c]pyridazin-5-one (IP) derivative can be substituted for 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one in research applications is contradicted by established structure-activity relationships (SARs) within this compound class. The nature of the 3-position substituent dramatically influences both MAO-B inhibitory potency and isoform selectivity. For example, replacing a 3-methyl group with a meta-CF3-phenyl group abolish MAO-B inhibitory activity [1]. The thienyl group exhibits distinct lipophilic and electronic properties compared to phenyl, pyridyl, or small alkyl substituents, directly impacting binding mode and activity in ways that cannot be predicted without specific empirical data [2].

Differential Evidence Guide: Quantified Distinctions for 3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one


Human MAO-B vs. Rat MAO-B Potency: Species-Dependent Selectivity Advantage

5H-indeno[1,2-c]pyridazin-5-one derivatives, as a class, exhibit significantly greater inhibitory potency toward human MAO-B compared to rat MAO-B, with no correlation found between human and rat pIC50 values [1]. This class-level finding is critical for research programs aimed at human CNS targets, as it indicates that preclinical data from rat models cannot be linearly extrapolated [1]. While specific human MAO-B pIC50 data for the 3-(2-thienyl) analog is not publicly available, the class-level inference establishes a critical scientific selection advantage over rat-active MAO-B inhibitors from other structural classes.

MAO-B inhibitor species-specificity neurodegeneration

Antiproliferative and Differentiation-Inducing Activity: Functional Divergence from Standard MAO-B Inhibitors

3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one has been reported to arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This functional profile represents a qualitative differentiation from classical 5H-indeno[1,2-c]pyridazin-5-one derivatives that act primarily as MAO-B inhibitors, such as 3-methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-one (MAO-B Ki = 0.11 μM) [2]. While quantitative potency data for the differentiation-inducing activity is not publicly available, the existence of this orthogonal biological mechanism provides a distinct scientific selection rationale.

cancer cell differentiation psoriasis

3-Position Substituent Impact on MAO-B Inhibition: Thienyl vs. Phenyl and Methyl Analogs

The 3-substituent on the 5H-indeno[1,2-c]pyridazin-5-one core is a dominant determinant of MAO-B inhibitory potency [1][2]. In a cross-study analysis, the unsubstituted 3-methyl analog exhibited an MAO-B IC50 of 130 nM [3], while the 3-phenyl analog showed an IC50 of 178 nM in human supersomes MAO-B assay [4]. The thienyl substituent of 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one introduces distinct electronic and lipophilic properties (XLogP3-AA = 2.4) that differ from these comparators [5], and the class-level QSAR model quantitatively predicts that such substituent variations lead to significant changes in MAO-B pIC50 [1]. Directly measured MAO-B IC50 data for the thienyl analog is not publicly available, warranting experimental determination by prospective users.

MAO-B inhibitor structure-activity relationship QSAR

Antitumor Spectrum Differentiation: Thienyl vs. Pyridyl Moiety in Indeno-Fused Scaffolds

In a related indeno[1,2-c]pyrazole scaffold, compounds containing a 3-(2-thienyl) moiety displayed broader in vitro antitumor spectra than those containing a 3-pyridyl moiety when evaluated as benzenesulfonamide derivatives [1]. This observation supports a scaffold-adjacent structure-activity relationship where the thienyl group confers superior antitumor activity relative to the pyridyl analog. Although this data comes from an indeno-pyrazole rather than the indeno-pyridazin-5-one core, the similar spatial arrangement and electronic character of the 3-substituent provide a mechanistic rationale for why the 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one may be preferentially selected for anticancer screening over 3-pyridyl-substituted variants.

antitumor sulfonamide cancer cell line

Optimal Research and Industrial Application Scenarios for 3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one


Species-Translational MAO-B Inhibitor Research for Human CNS Disorders

Investigators studying MAO-B inhibition for human neurodegenerative diseases such as Parkinson's should prioritize this compound class for its established human vs. rat selectivity profile [1]. The class-level evidence indicates that 5H-indeno[1,2-c]pyridazin-5-one derivatives consistently show greater potency toward human MAO-B than rat MAO-B, making this scaffold more translationally relevant than alternatives that lack such species-specific validation [1]. Researchers should experimentally determine the specific human MAO-B IC50 for the 3-(2-thienyl) analog before finalizing compound selection for lead optimization.

Cell Differentiation and Anticancer Mechanism-of-Action Studies

3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one is specifically indicated for oncology research programs focused on differentiation therapy, where its reported ability to arrest proliferation and induce monocytic differentiation provides a functional starting point distinct from classical cytotoxic agents [1]. This application scenario is particularly relevant for investigators exploring novel mechanisms in hematological malignancies or skin diseases such as psoriasis, where differentiation-inducing agents are of therapeutic interest [1].

Comparative Antitumor Screening of Indeno-Fused Heterocycles with Thienyl Substituents

For medicinal chemistry programs synthesizing libraries of indeno-fused heterocycles for antitumor screening, the 3-(2-thienyl) substitution pattern has been associated with broader antitumor spectra compared to 3-pyridyl analogs in related scaffolds [1]. 3-(2-Thienyl)-5H-indeno[1,2-c]pyridazin-5-one therefore represents a logical entry point for expanding structure-activity relationship studies that bridge the indeno-pyridazinone and indeno-pyrazole chemotypes [1].

Selective MAO-B Probe Development with Pharmacokinetic Differentiation Potential

Given the well-characterized impact of 3-position lipophilicity on MAO-B inhibition within this scaffold [1] and the distinct XLogP3-AA value of 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one (XLogP3-AA = 2.4) [2], this compound offers a differentiated lipophilicity profile for medicinal chemists seeking to modulate blood-brain barrier penetration and metabolic stability of MAO-B-targeted chemical probes. Experimental determination of actual MAO-B inhibitory potency and selectivity over MAO-A is a prerequisite for advancing this compound in such applications.

Quote Request

Request a Quote for 3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.